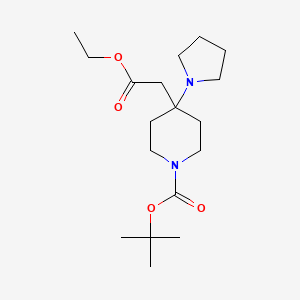
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method might include the alkylation of piperidine with tert-butyl 4-bromobutyrate, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step could involve the esterification of the carboxylate group with ethyl oxalyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and N-substituted piperidines.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-substituted pyrrolidines.
Uniqueness
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C18H32N2O4 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-5-23-15(21)14-18(20-10-6-7-11-20)8-12-19(13-9-18)16(22)24-17(2,3)4/h5-14H2,1-4H3 |
InChIキー |
XAKWBVJAVQYZHT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)

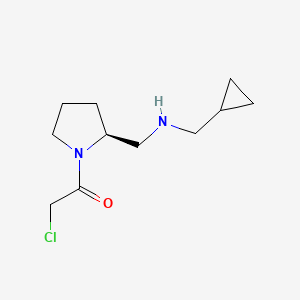
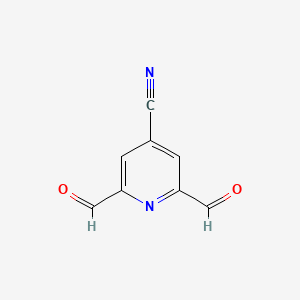
![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)

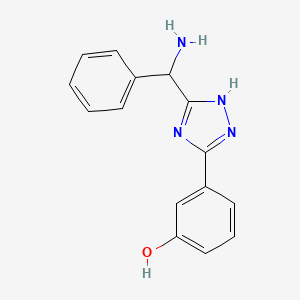
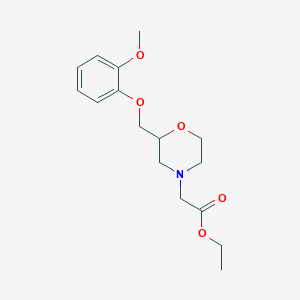

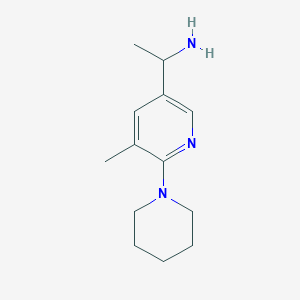
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11793046.png)

